molecular formula C19H19N3O3S B11606688 2-[(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-1,3-thiazol-4(5H)-one

2-[(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-1,3-thiazol-4(5H)-one

Cat. No.: B11606688
M. Wt: 369.4 g/mol
InChI Key: LOXVLBHDYIBZRY-KEBDBYFISA-N
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Description

2-[(2E)-2-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a thiazole ring, a hydrazine moiety, and methoxy-substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized with α-haloketones to yield the final thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-[(2E)-2-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
  • 2-[(2E)-2-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Uniqueness

The uniqueness of 2-[(2E)-2-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a thiazole ring, hydrazone moiety, and methoxy-substituted phenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

(2E)-2-[(E)-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19N3O3S/c1-13-3-5-14(6-4-13)11-25-16-8-7-15(9-17(16)24-2)10-20-22-19-21-18(23)12-26-19/h3-10H,11-12H2,1-2H3,(H,21,22,23)/b20-10+

InChI Key

LOXVLBHDYIBZRY-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/N=C/3\NC(=O)CS3)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NN=C3NC(=O)CS3)OC

Origin of Product

United States

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